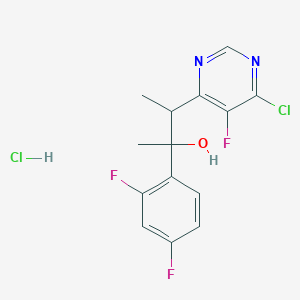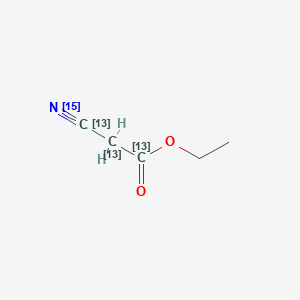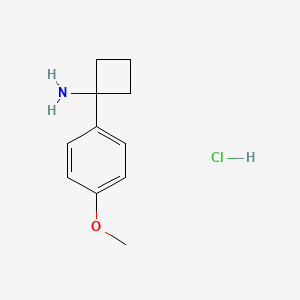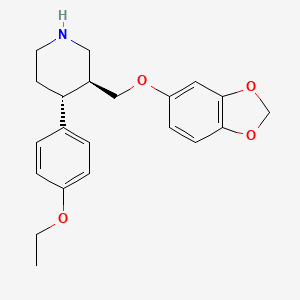
Calcifediol-d3
概要
説明
科学的研究の応用
Calcifediol-d3 has numerous scientific research applications, including:
作用機序
Target of Action
Calcifediol-d3, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by calcifediol . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .
Mode of Action
Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This interaction results in the regulation of various biological processes, including calcium absorption in the gut, bone mineralization, and immune system modulation .
Biochemical Pathways
The primary biochemical pathway of this compound involves its conversion to calcitriol, the active form of vitamin D3 . This conversion is facilitated by the enzyme 25-hydroxyvitamin D3-1- (alpha)-hydroxylase, primarily in the kidney . The active form, calcitriol, then binds to the VDR, influencing the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune response .
Pharmacokinetics
Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in calcium and phosphate homeostasis, and skeletal health . By binding to the VDR, calcifediol influences the transcription of genes that regulate these processes . This can lead to increased calcium absorption in the gut, enhanced bone mineralization, and modulation of the immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of sun exposure can affect the body’s vitamin D synthesis, which in turn influences the availability of this compound . Additionally, factors such as obesity, liver disease, and malabsorption conditions can affect the pharmacokinetics of this compound, potentially requiring adjustments in dosing .
Safety and Hazards
将来の方向性
Given the substantial global prevalence of vitamin D deficiency and the association between vitamin D deficiency and a wide range of chronic conditions, there is growing interest in vitamin D research. Calcifediol, due to its pleiotropic effects, is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption, and those who require a rapid increase in 25(OH)D concentrations .
生化学分析
Biochemical Properties
Calcifediol-d3 interacts with various enzymes, proteins, and other biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It also interacts with the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, exerting gene-regulatory properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules like the VDR, influencing enzyme inhibition or activation, and changes in gene expression . It also triggers rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin D. It is synthesized in the liver, by hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption .
準備方法
Synthetic Routes and Reaction Conditions
Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) in the liver. The primary enzyme involved in this process is vitamin D 25-hydroxylase (CYP2R1), which catalyzes the conversion of cholecalciferol to this compound . This reaction occurs under physiological conditions in the liver.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic hydroxylation. The process typically includes:
- Extraction of cholecalciferol from sources such as fish liver oil or lanolin.
- Purification of cholecalciferol through crystallization or chromatography.
- Enzymatic hydroxylation using CYP2R1 or other suitable hydroxylases to produce this compound .
化学反応の分析
Types of Reactions
Calcifediol-d3 undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in physiological conditions.
Common Reagents and Conditions
Hydroxylation: Enzymes such as CYP2R1 and CYP27B1 are commonly used for hydroxylation reactions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used in laboratory settings to study these reactions.
Major Products Formed
Calcitriol (1,25-dihydroxyvitamin D3): Formed by the hydroxylation of this compound in the kidney.
類似化合物との比較
Similar Compounds
Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D, produced from this compound in the kidney.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
Uniqueness of this compound
This compound is unique in its rapid and predictable increase in serum 25-hydroxyvitamin D levels compared to cholecalciferol . It is also more hydrophilic, making it less prone to sequestration in adipose tissue and more suitable for patients with fat malabsorption . Additionally, this compound’s ability to bypass hepatic 25-hydroxylation makes it a preferred choice for individuals with liver disorders .
特性
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBBDSIWDLEOM-CMMPNOGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747283 | |
| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-94-7, 1262843-45-7 | |
| Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)




![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)

